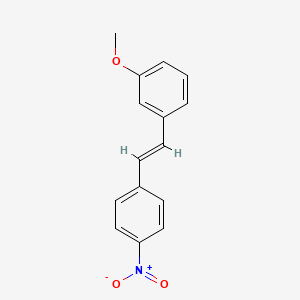

(E)-3-Methoxy-4'-nitrostilbene

Description

Structure

3D Structure

Properties

CAS No. |

14064-58-5 |

|---|---|

Molecular Formula |

C15H13NO3 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

1-methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene |

InChI |

InChI=1S/C15H13NO3/c1-19-15-4-2-3-13(11-15)6-5-12-7-9-14(10-8-12)16(17)18/h2-11H,1H3/b6-5+ |

InChI Key |

ZKWGCQHPGYOCSV-AATRIKPKSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Established Synthetic Routes for (E)-3-Methoxy-4'-nitrostilbene

Established methods for stilbene (B7821643) synthesis have been widely applied and adapted for the preparation of this compound. These routes include classical olefination reactions that are fundamental to organic synthesis.

The Wittig reaction is a cornerstone in alkene synthesis, converting aldehydes or ketones into alkenes. masterorganicchemistry.com The reaction utilizes a phosphonium (B103445) ylide, which is prepared from a phosphonium salt and a strong base. masterorganicchemistry.com For the synthesis of this compound, two primary disconnection approaches are possible.

One pathway involves the reaction of 3-methoxybenzaldehyde (B106831) with the ylide generated from 4-nitrobenzyltriphenylphosphonium halide. The alternative pathway uses 4-nitrobenzaldehyde (B150856) and the ylide derived from 3-methoxybenzyltriphenylphosphonium halide. youtube.com The stereochemical outcome can be influenced by the nature of the ylide; non-stabilized ylides tend to produce Z-alkenes, while stabilized ylides, such as the ones involved here due to the nitro and methoxy (B1213986) groups, generally favor the formation of the more stable E-alkene. orgsyn.org Variations like the Schlosser modification can be employed to enhance the E-selectivity. orgsyn.org

Table 1: Wittig Reaction Pathways for this compound

| Pathway | Aldehyde/Ketone | Phosphonium Salt Precursor |

|---|---|---|

| A | 3-Methoxybenzaldehyde | 4-Nitrobenzyltriphenylphosphonium halide |

The Perkin reaction provides a method for the synthesis of α,β-unsaturated aromatic acids through the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the anhydride's alkali salt. wikipedia.orglongdom.org To synthesize stilbene derivatives, the resulting cinnamic acid intermediate must undergo decarboxylation. researchgate.net

For this compound, the reaction would involve the condensation of 3-methoxybenzaldehyde with 4-nitrophenylacetic acid, using an appropriate base and dehydrating agent. The intermediate α-aryl-cinnamic acid would then be decarboxylated, typically through heating, to yield the desired stilbene. This method is particularly useful for preparing cinnamic acid derivatives and can be extended to stilbene synthesis. longdom.org

The McMurry reaction is a reductive coupling of two carbonyl compounds, typically aldehydes or ketones, to form an alkene using a low-valent titanium reagent. wikipedia.org The reaction is driven by the high oxophilicity of titanium. wikipedia.org For synthesizing an unsymmetrical stilbene like this compound, a cross-coupling reaction between 3-methoxybenzaldehyde and 4-nitrobenzaldehyde is required.

A significant challenge in McMurry cross-coupling is the concurrent formation of symmetrical homo-coupling products (3,3'-dimethoxystilbene and 4,4'-dinitrostilbene). chemrxiv.org Achieving high selectivity for the desired cross-coupled product can be difficult, often resulting in a mixture of all three possible alkenes, which necessitates careful purification. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions instead of phosphonium ylides. wikipedia.org These carbanions are generally more nucleophilic and less basic than their ylide counterparts. wikipedia.orgclockss.org A key advantage of the HWE reaction is its high stereoselectivity, yielding predominantly (E)-alkenes, especially with stabilized phosphonates. wikipedia.orgorgsyn.org

The synthesis of this compound via the HWE reaction would involve reacting either 3-methoxybenzaldehyde with the anion of diethyl 4-nitrobenzylphosphonate or 4-nitrobenzaldehyde with the anion of diethyl 3-methoxybenzylphosphonate. The water-soluble phosphate (B84403) byproduct of the HWE reaction simplifies product purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. orgsyn.org

Table 2: Horner-Wadsworth-Emmons (HWE) Reaction Pathways

| Pathway | Aldehyde | Phosphonate Reagent |

|---|---|---|

| A | 3-Methoxybenzaldehyde | Diethyl 4-nitrobenzylphosphonate |

Novel and Modified Synthetic Protocols

Advances in synthetic chemistry have led to the development of more efficient and stereoselective methods for alkene formation, which are applicable to the synthesis of this compound.

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are powerful tools for forming carbon-carbon bonds with high stereoselectivity. The Heck reaction typically involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. researchgate.net

To synthesize this compound, a Heck reaction could be performed between 1-iodo-4-nitrobenzene (B147127) and 3-methoxystyrene, or alternatively, between 4-nitrostyrene (B89597) and a 3-methoxy-substituted aryl halide (e.g., 3-bromoanisole). The mechanism generally favors the formation of the trans- (or E-) isomer, making it an excellent method for obtaining the desired stereochemistry with high fidelity. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Methoxybenzaldehyde |

| 4-Nitrobenzaldehyde |

| 4-Nitrobenzyltriphenylphosphonium halide |

| 3-Methoxybenzyltriphenylphosphonium halide |

| 4-Nitrophenylacetic acid |

| Cinnamic acid |

| 3,3'-Dimethoxystilbene |

| 4,4'-Dinitrostilbene |

| Diethyl 4-nitrobenzylphosphonate |

| Diethyl 3-methoxybenzylphosphonate |

| Triphenylphosphine oxide |

| 1-Iodo-4-nitrobenzene |

| 3-Methoxystyrene |

| 4-Nitrostyrene |

| 3-Bromoanisole |

| Resveratrol |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner products compared to conventional heating methods. researchgate.netnih.gov The application of microwave irradiation in the synthesis of nitrostilbene derivatives has demonstrated significant advantages.

One general and efficient method for the synthesis of trans-4-nitrostilbenes utilizes the Perkin reaction under microwave irradiation. This approach involves the reaction of 4-nitrophenylacetic acid with various benzaldehydes in the presence of pyrrolidine. The reaction can be completed within 10 minutes, affording good yields of the trans-stilbene (B89595) products. researchgate.net Another study highlights the synthesis of nitrostilbenes in high yields under solvent-free (neat) microwave conditions, which proved to be more effective than conventional heating at 90°C. researchgate.net

The primary benefits of using microwave energy lie in its ability to rapidly and uniformly heat the reaction mixture, which can overcome activation energy barriers more efficiently than traditional heating. nih.gov This often results in a dramatic reduction in reaction time, from hours to mere minutes, and can also lead to the formation of fewer byproducts, simplifying the purification process. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Stilbene Derivatives

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

| Perkin Reaction | Conventional Heating | Several hours | Moderate | researchgate.net |

| Perkin Reaction | Microwave Irradiation | ~10 minutes | Good | researchgate.net |

| Nitrostilbene Synthesis | Conventional Heating (90°C) | Not specified | Lower | researchgate.net |

| Nitrostilbene Synthesis | Microwave Irradiation (Neat) | Not specified | Good | researchgate.net |

| Phosphoramidation | Conventional Heating | 8-12 hours | 12-66% | nih.gov |

| Phosphoramidation | Microwave Irradiation | Minutes | 81-89% | nih.gov |

Derivatization from 1,2-Diarylethanone Precursors

A novel and highly effective strategy for the synthesis of (E)-stilbene derivatives involves the use of 1,2-diarylethanone precursors. This method provides a distinct advantage by circumventing the often problematic separation of (E) and (Z) isomers that can arise in other synthetic routes. google.com

The process begins with a 1,2-diarylethanone derivative, which is reacted with an arylsulphonylhydrazide. This reaction forms an intermediate arylsulphonylhydrazone. The subsequent treatment of this hydrazone with a base promotes an elimination reaction that selectively yields the (E)-stilbene derivative. google.com This synthetic route is particularly valuable because the starting 1,2-diarylethanone compounds can be sourced economically from readily available materials like hydroxyaromatic acids and esters. google.com

The stereoselectivity of this method towards the (E)-isomer is a key feature, making it a more efficient and direct pathway to the desired product without the need for complex purification steps to remove the unwanted (Z)-isomer. google.com

Table 2: Synthetic Route from 1,2-Diarylethanone to (E)-Stilbene

| Step | Reactant | Reagent | Intermediate/Product | Key Advantage | Reference |

| 1 | 1,2-Diarylethanone | Arylsulphonylhydrazide | Arylsulphonylhydrazone | Formation of a stable intermediate | google.com |

| 2 | Arylsulphonylhydrazone | Base | (E)-Stilbene derivative | High stereoselectivity for the (E)-isomer, avoiding E/Z separation | google.com |

Stereoselective Control in (E)-Isomer Synthesis

Achieving a high degree of stereoselectivity is crucial in the synthesis of this compound to ensure the desired geometric configuration of the final product. Several classical and modern synthetic reactions are employed to favor the formation of the (E)- or trans-isomer over the (Z)- or cis-isomer.

The Heck reaction is a palladium-catalyzed cross-coupling reaction that is widely used for the synthesis of substituted alkenes. It provides a reliable method for creating the stilbene backbone with good stereocontrol. orgsyn.orgyoutube.com The reaction typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. By carefully selecting the catalyst, ligands, and reaction conditions, the Heck reaction can be directed to produce the (E)-stilbene isomer with high selectivity. researchgate.netnih.gov The synthesis of symmetrical trans-4,4'-dihalostilbenes via a double Heck reaction demonstrates the utility of this method for creating trans-isomers. orgsyn.org

The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction , are fundamental methods for alkene synthesis. wiley-vch.dejuliethahn.com While the standard Wittig reaction can produce mixtures of (E) and (Z) isomers, the HWE reaction, which employs phosphonate esters, generally shows a strong preference for the formation of the (E)-alkene. juliethahn.com This is particularly true when using stabilized ylides, which are characteristic of the HWE reaction and lead thermodynamically to the more stable (E)-product. quora.com

The Perkin reaction is another valuable tool for the synthesis of (E)-stilbenes, particularly for cinnamic acid derivatives which can be precursors to stilbenes. The reaction involves the condensation of an aromatic aldehyde with an acid anhydride. As mentioned previously, this method has been successfully applied to the synthesis of trans-4-nitrostilbenes under microwave conditions, highlighting its utility for producing the (E)-isomer. researchgate.net

Table 3: Comparison of Stereoselective Synthesis Methods for (E)-Stilbenes

| Reaction | Typical Reactants | Catalyst/Reagent | Selectivity | Reference |

| Heck Reaction | Aryl halide, Alkene | Palladium catalyst, Base | High (E)-selectivity | orgsyn.orgresearchgate.netnih.gov |

| Wittig Reaction | Aldehyde, Phosphonium ylide | Base | (Z)-selective with non-stabilized ylides | wiley-vch.dequora.com |

| Horner-Wadsworth-Emmons | Aldehyde, Phosphonate ester | Base | High (E)-selectivity | juliethahn.comquora.com |

| Perkin Reaction | Aromatic aldehyde, Acid anhydride | Base (e.g., salt of the acid) | (E)-selective for cinnamic acids | researchgate.netwiley-vch.de |

Spectroscopic Characterization and Advanced Analytical Techniques

Advanced Spectroscopic Methods for Structural Elucidation

UV-Visible absorption spectroscopy is a key technique for probing the electronic transitions within a molecule. For stilbene (B7821643) derivatives, the absorption spectrum is influenced by the electronic nature of the substituents on the aromatic rings. In a study of a related compound, 4-Methoxy-4'-nitrostilbene (MONS), the UV-vis absorption spectrum was recorded in the range of 190-1100 nm, with a determined cutoff wavelength of 499 nm. nih.gov The addition of a nitro group, a strong electron-withdrawing group, to the stilbene backbone typically results in a bathochromic (red) shift of the absorption maximum. For instance, an aqueous solution of 4-nitrophenol, a related chromophore, exhibits an absorption peak at 318 nm, which shifts to 400 nm upon formation of the 4-nitrophenolate (B89219) ion. researchgate.net

| Solvent | λmax (nm) |

| Not Specified | 499 (cutoff) |

Fluorescence spectroscopy provides insights into the excited state properties of a molecule. While specific fluorescence data for (E)-3-Methoxy-4'-nitrostilbene was not found, a study on 4-Methoxy-4'-nitrostilbene (MONS) included photoluminescence characterization, indicating that this class of compounds can exhibit fluorescence. nih.gov The fluorescence properties, such as the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the solvent environment.

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of a stilbene derivative will show characteristic absorption bands for the nitro group (NO₂), the methoxy (B1213986) group (O-CH₃), the carbon-carbon double bond (C=C) of the stilbene bridge, and the aromatic rings.

In the case of the related compound 4-Methoxy-4'-nitrostilbene (MONS), Fourier transform infrared (FTIR) spectroscopy confirmed the presence of the expected functional groups. nih.gov For other similar structures, characteristic IR peaks have been reported. For example, in (E)-2-(4-hydroxyphenyl)-3-(4-nitrophenyl)acrylonitrile, a stilbene derivative, the nitro group (N=O) stretching vibration appears at 1512 cm⁻¹. researchgate.net Another related compound, 4-nitrostilbene, shows characteristic IR spectra that have been recorded using both KBr-pellet and ATR-IR techniques. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | ~1512 researchgate.net |

| Nitro (NO₂) | Symmetric Stretch | Not Specified |

| Methoxy (C-O) | Stretch | Not Specified |

| Alkene (C=C) | Stretch | Not Specified |

| Aromatic (C=C) | Stretch | ~1585 researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum allow for the precise determination of the molecular structure.

For a related compound, 4-Methoxystilbene, the ¹H NMR spectrum in CDCl₃ shows signals for the aromatic protons between δ 6.76 and 7.36 ppm, the vinylic protons at δ 6.84 and 6.94 ppm, and the methoxy protons as a singlet at δ 3.71 ppm. rsc.org The ¹³C NMR spectrum of the same compound displays signals for the aromatic and vinylic carbons between δ 114.1 and 159.2 ppm, with the methoxy carbon at δ 55.2 ppm. rsc.org Although specific NMR data for this compound was not available, the spectra would be expected to show similar patterns, with adjustments due to the different substitution pattern.

¹H NMR Data for a Related Compound (4-Methoxystilbene)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic | 7.36 | d | 7.4 |

| Aromatic | 7.33 | d | 8.7 |

| Aromatic | 7.26-7.22 | m | |

| Aromatic | 7.13-7.09 | m | |

| Aromatic | 6.76 | d | 8.7 |

| Vinylic | 6.94 | d | 16.3 |

| Vinylic | 6.84 | d | 16.3 |

| Methoxy | 3.71 | s |

¹³C NMR Data for a Related Compound (4-Methoxystilbene)

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic/Vinylic | 159.2, 137.7, 130.1, 128.7, 128.1, 127.6, 127.1, 126.6, 126.2, 114.1 |

| Methoxy | 55.2 |

Solid-State Characterization Techniques

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

For the related compound 4-Methoxy-4'-nitrostilbene (MONS), single crystal X-ray diffraction analysis revealed that it crystallizes in the triclinic lattice system. nih.gov Another similar compound, 3-methyl-4-methoxy-4′-nitrostilbene, was found to have an orthorhombic crystal system with a space group of Aba2. cambridge.org The crystal structure of (trans)-4-chloro-4'-nitrostilbene has also been extensively studied, revealing a monoclinic crystal system with the noncentrosymmetric space group P2₁. researchgate.net These studies highlight the importance of single crystal X-ray diffraction in understanding the solid-state properties of stilbene derivatives.

| Compound | Crystal System | Space Group | Cell Parameters |

| 4-Methoxy-4'-nitrostilbene (MONS) | Triclinic | Not Specified | Not Specified in abstract nih.gov |

| 3-methyl-4-methoxy-4′-nitrostilbene | Orthorhombic | Aba2 | a=15.7882(3) Å, b=13.4892(4) Å, c=13.3940(2) Å cambridge.org |

| (trans)-4-chloro-4'-nitrostilbene | Monoclinic | P2₁ | Not Specified in abstract researchgate.net |

High Resolution X-ray Diffraction (HRXRD)

Information regarding the single-crystal X-ray diffraction of this compound, which would provide precise data on its crystal system, space group, unit cell dimensions, and intermolecular interactions, could not be located.

Photoluminescence Studies in the Solid State

Similarly, specific studies detailing the solid-state photoluminescence of this compound, including its emission and excitation spectra, quantum yield, and fluorescence lifetime, were not found in the public domain.

Photophysical Properties and Excited State Dynamics

Electronic Transitions and Absorption Characteristics

The absorption of light by (E)-3-Methoxy-4'-nitrostilbene initiates a cascade of events governed by electronic transitions within the molecule.

Upon photoexcitation, this compound can exhibit intramolecular charge transfer (ICT), a fundamental photophysical process. researchgate.net In this process, an electron is redistributed from the electron-rich methoxy-substituted phenyl ring to the electron-deficient nitro-substituted phenyl ring. researchgate.netnih.gov This charge transfer results in a significant change in the molecule's dipole moment between the ground and excited states. researchgate.net The ICT state is often a distinct, lower-energy excited state that can be populated from the initially excited state. nih.gov The efficiency and dynamics of this charge transfer are critical in determining the subsequent de-excitation pathways, including fluorescence and non-radiative decay. mdpi.com

The surrounding solvent environment plays a crucial role in modulating the electronic absorption of this compound. mdpi.comsciencepublishinggroup.com The position, intensity, and shape of the absorption bands are sensitive to the polarity of the solvent. sciencepublishinggroup.com Generally, in more polar solvents, the absorption maximum (λmax) experiences a bathochromic shift (a shift to longer wavelengths). This is attributed to the stabilization of the more polar excited state relative to the ground state by the polar solvent molecules. kabarak.ac.ke This phenomenon, known as solvatochromism, provides valuable insights into the electronic structure and the nature of the electronic transitions of the molecule. mdpi.com The interaction between the solute and solvent can range from non-specific dipole-dipole interactions to more specific interactions like hydrogen bonding, all of which can influence the absorption spectrum. sciencepublishinggroup.com

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λmax) (nm) |

| Cyclohexane | 2.02 | 1.427 | Data not available |

| Dioxane | 2.21 | 1.422 | Data not available |

| Chloroform | 4.81 | 1.446 | Data not available |

| Ethyl Acetate | 6.02 | 1.373 | Data not available |

| Tetrahydrofuran (THF) | 7.58 | 1.407 | Data not available |

| Dichloromethane | 8.93 | 1.424 | Data not available |

| Acetonitrile | 37.5 | 1.344 | Data not available |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.479 | Data not available |

| Methanol | 32.7 | 1.329 | Data not available |

| Ethanol | 24.55 | 1.361 | Data not available |

Fluorescence and Emission Behavior

The emission of light from this compound in the form of fluorescence is a key aspect of its photophysical profile, revealing further details about its excited-state dynamics.

The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, is highly dependent on the molecular environment. nih.gov For push-pull stilbenes, the quantum yield can vary significantly with solvent polarity. In many cases, the fluorescence quantum yield decreases in more polar solvents. This quenching of fluorescence is often attributed to the stabilization of the non-emissive or weakly emissive ICT state, which provides an efficient non-radiative decay pathway. mdpi.com The emission spectra also exhibit significant Stokes shifts, which is the difference between the absorption and emission maxima. Large Stokes shifts are characteristic of molecules that undergo a significant change in geometry or electronic structure, such as ICT, in the excited state. researchgate.net

Similar to the absorption spectra, the fluorescence spectra of this compound are also highly sensitive to the solvent environment, a phenomenon known as solvatofluorochromism. mdpi.com As the solvent polarity increases, the fluorescence emission maximum typically shifts to longer wavelengths (a red shift). This is because the highly polar ICT state is more stabilized by polar solvents than the less polar locally excited state from which emission often occurs. researchgate.net This property makes such compounds useful as fluorescent probes for sensing the polarity of their local microenvironment. nih.gov

Ultrafast Excited-State Relaxation Dynamics

Upon absorption of a photon, this compound is promoted to an electronically excited state. The subsequent return to the ground state is not a simple process but involves a cascade of ultrafast events occurring on timescales from femtoseconds to nanoseconds. These relaxation dynamics are dictated by the molecule's structure and its interaction with the surrounding environment, particularly the solvent. The key phenomena include fluorescence, non-radiative deactivation through molecular twisting, intersystem crossing to triplet states, and the formation of conical intersections and twisted intramolecular charge transfer states.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a powerful technique for monitoring the decay of excited singlet states. rsc.orgnih.gov For push-pull stilbenes, the fluorescence lifetime is highly sensitive to the solvent environment, a characteristic feature of charge-transfer processes. researchgate.net In studies of analogous compounds like 4-dimethylamino-4'-cyanostilbene (DCS), fluorescence decays are often found to be single exponential, with lifetimes that decrease as solvent polarity increases. researchgate.net This quenching in polar solvents is attributed to the stabilization of a non-emissive or weakly emissive charge-transfer state that provides an efficient non-radiative decay channel.

For a related compound, trans-4-nitrostilbene (t-NSB), the S1 state lifetime dramatically shortens by three orders of magnitude, from approximately 60 picoseconds in highly polar solvents to around 60 femtoseconds in nonpolar solvents. rsc.org This illustrates the profound impact of the environment on the excited-state potential energy surface and the competition between different decay pathways. One would anticipate that this compound would exhibit similar solvent-dependent fluorescence lifetimes, reflecting the stabilization of charge-transfer character in polar media.

Table 1: Excited-State Lifetimes of Analogue Stilbene (B7821643) Derivatives in Various Solvents

| Compound | Solvent | Lifetime (τ) | Reference |

|---|---|---|---|

| trans-4-Nitrostilbene (t-NSB) | Nonpolar | ~60 fs | rsc.org |

| trans-4-Nitrostilbene (t-NSB) | High-Polarity | ~60 ps | rsc.org |

| 4-Dimethylamino-4'-nitrostilbene (B1242720) (DNS) | Chloroform | 170 ps (population decay) | nih.gov |

Transient Absorption Spectroscopy

Transient absorption spectroscopy provides a window into the evolution of the excited state immediately following photoexcitation, tracking the appearance and decay of transient species. rsc.org For push-pull systems like 4-dimethylamino-4'-nitrostilbene (DNS) in chloroform, experiments reveal an ultrafast internal conversion (440 fs) from a locally-excited (LE) state, which absorbs around 600 nm, to an intramolecular charge-transfer (ICT) state that absorbs at 570 nm. nih.gov This is followed by spectral shifts on a timescale up to 20 ps, which are attributed to solvent molecules reorganizing around the newly formed, highly polar ICT state (dipolar solvation). nih.gov

Similarly, studies on 4-nitroquinoline (B1605747) N-oxide, another molecule with a nitro acceptor group, used femtosecond laser flash photolysis to identify the S1 state, which had a lifetime of 10 ps and absorbed at 425 nm. nih.gov This band's decay was accompanied by the rise of the triplet state absorption at 560 nm, indicating an intersystem crossing process. nih.gov For this compound, transient absorption would be expected to show a rapid evolution from an initial LE state to a more polar ICT state, with kinetics strongly influenced by solvent polarity.

Non-Radiative Deactivation Pathways

Non-radiative deactivation pathways are processes that return the excited molecule to the ground state without the emission of a photon, and they often dominate the relaxation of flexible molecules like stilbenes. escholarship.org A primary non-radiative pathway for stilbene derivatives is trans-cis isomerization, which involves twisting around the central ethylenic double bond. This torsional motion leads the molecule towards a "perpendicular" geometry where the potential energy surfaces of the excited and ground states come very close or intersect, facilitating rapid internal conversion. rsc.org

In the case of trans-4-nitrostilbene (t-NSB) in highly polar solvents, the dominant decay mechanism for the S1 state is barrier crossing along this torsional coordinate to a non-fluorescent perpendicular configuration. rsc.org From this geometry, the molecule can relax to the ground state and partition between the trans and cis isomers. Another major non-radiative pathway, particularly for push-pull systems, is efficient internal conversion from a stabilized TICT state. rsc.org

Intersystem Crossing (ISC) Processes

Intersystem crossing (ISC) is a radiationless transition between two electronic states with different spin multiplicities, typically from an excited singlet state (S1) to a triplet state (T1). The efficiency of ISC is a critical factor in the photophysics of many nitroaromatic compounds. For trans-4-nitrostilbene (t-NSB), the deactivation pathway is highly dependent on solvent polarity. rsc.org In nonpolar and medium-polarity solvents, ISC from the S1 state is a dominant and efficient relaxation mechanism. rsc.org However, in highly polar solvents, the S1 state is stabilized to a lower energy, which increases the energy gap to the relevant triplet states, making ISC energetically unfavorable. rsc.org

Computational studies on the analogous DANS molecule have mapped the potential energy surfaces and identified several points where the singlet and triplet states cross (ISC points). mdpi.comnih.gov These studies reveal that after initial excitation, the relaxation for the trans isomer mainly proceeds along a triplet pathway, involving an ultrafast conversion to a quinoid form followed by ISC to the T2 state. mdpi.comnih.gov The molecule then relaxes through a series of triplet states before returning to the ground state. nih.gov A similar competition between direct decay and ISC pathways, modulated by solvent polarity, is expected for this compound.

Conical Intersections (CIs) in Relaxation Mechanisms

Conical intersections are points of degeneracy between two electronic states, which act as highly efficient funnels for ultrafast, non-radiative relaxation from an upper to a lower electronic state. mdpi.com For molecules like stilbenes, CIs are crucial in understanding their photoisomerization and photostability.

Detailed quantum-chemical computations on DANS have revealed a complex network of five S1/S0 and three T2/T1 conical intersections, in addition to multiple intersystem crossings. mdpi.comnih.gov These CIs are located at different geometries, including twisted configurations around the central C=C bond and structures involving ring-closing. mdpi.com For example, after excitation of the cis-DANS isomer, the molecule is on a steep potential energy surface that leads directly to an S1/S0 conical intersection, facilitating a highly efficient return to the ground state. nih.gov The relaxation of the trans isomer is more complex, with the relevant CIs being less accessible, which helps explain why the triplet pathway is more dominant for the trans form. nih.gov The photorelaxation of this compound is undoubtedly also governed by a landscape of CIs that mediate the isomerization and decay processes.

Twisted Intramolecular Charge Transfer (TICT) State Formation

The formation of a Twisted Intramolecular Charge Transfer (TICT) state is a hallmark of "push-pull" molecules containing electron-donor and acceptor groups. rsc.orgnih.gov In the ground state, these molecules are typically planar to maximize conjugation. nih.gov Upon photoexcitation, an electron is transferred from the donor-substituted part of the molecule to the acceptor-substituted part. This charge-separated state can be further stabilized by rotation around the single bond connecting the donor/acceptor moieties to the π-system, leading to a twisted, highly polar, and often non-emissive TICT state. nih.govnih.gov

For this compound, the methoxy (B1213986) group acts as the donor and the nitro group as the acceptor. Upon excitation, an ICT process occurs, which can be followed by structural relaxation into a TICT state. Studies of 4-dimethylamino-4'-nitrostilbene (DNS) have provided direct spectroscopic evidence for an ultrafast ICT process occurring in 220–480 femtoseconds, involving the twist of the nitrophenyl group. researchgate.net

The position of the donor group is critical. Research on a similar system, trans-3-(N,N-dimethylamino)-4′-cyanostilbene, where the donor is in the meta position, shows that it forms a TICT state by twisting a C-C bond, which is different from its para isomer. researchgate.net This suggests that for this compound, the meta-position of the methoxy group may lead to unique twisting dynamics compared to its more commonly studied 4-methoxy counterpart.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of (E)-3-Methoxy-4'-nitrostilbene. These calculations solve the Schrödinger equation, albeit in an approximate manner, to determine the molecule's electronic wavefunction and energy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of medium to large-sized molecules. Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of the system based on its electron density. This approach offers a favorable balance between computational cost and accuracy.

For this compound, DFT calculations can be employed to determine a variety of ground-state properties. Key applications include:

Electronic Properties: Calculating fundamental electronic descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties.

Dipole Moment and Polarization: Quantifying the distribution of charge across the molecule. Given the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group, this compound is expected to have a significant ground-state dipole moment, which can be precisely calculated.

Vibrational Frequencies: Simulating the infrared (IR) and Raman spectra by calculating the vibrational modes. These theoretical spectra can be compared with experimental data to confirm the structure and identify characteristic functional group vibrations.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound This table presents theoretical data that would be obtained from a typical DFT calculation.

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy | -975.6 Hartree | Reference for stability comparisons |

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -2.5 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.3 eV | Indicator of chemical reactivity and electronic transition energy |

| Dipole Moment | 7.5 Debye | Measure of charge separation in the molecule |

Beyond DFT, other quantum chemical methods offer varying levels of theory and computational expense. libretexts.org

Ab Initio Methods: These methods calculate molecular properties from "first principles" without using experimental data for parametrization. libretexts.org They are based on the Hartree-Fock (HF) method and can be systematically improved by including electron correlation effects (e.g., Møller-Plesset perturbation theory, Configuration Interaction). While highly accurate, ab initio methods are computationally demanding, making them more suitable for smaller molecules. researchgate.net For a molecule the size of this compound, high-level ab initio calculations would be computationally expensive but could serve as a benchmark for other methods. libretexts.org

Semi-Empirical Methodologies: Semi-empirical methods, such as AM1, PM3, and MNDO, simplify the Hartree-Fock calculations by omitting or approximating certain integrals and using parameters derived from experimental data. wikipedia.orgscispace.com This parameterization makes them significantly faster than ab initio or DFT methods, allowing for the study of very large molecular systems. researchgate.netwikipedia.org However, their accuracy is dependent on the molecule under investigation being similar to the compounds used in the parameterization dataset. wikipedia.org They are particularly useful for initial explorations of molecular geometry and properties before applying more rigorous and costly methods. scribd.com

Table 2: Comparison of Computational Methodologies This table outlines the general trade-offs between different computational approaches.

| Methodology | Key Characteristics | Advantages | Limitations |

|---|---|---|---|

| Ab Initio | Based on first principles, no empirical parameters. libretexts.org | High accuracy, systematically improvable. researchgate.net | Computationally very expensive, limited to smaller systems. libretexts.org |

| DFT | Energy is a functional of the electron density. scribd.com | Good balance of accuracy and computational cost. | Choice of functional can impact results. |

| Semi-Empirical | Uses parameters from experimental data to simplify calculations. wikipedia.org | Very fast, suitable for large molecules. researchgate.net | Accuracy depends on parameterization; may fail for novel structures. wikipedia.org |

Modeling Excited States and Reaction Pathways

Understanding the behavior of this compound upon light absorption requires modeling its excited states and the pathways for energy dissipation.

For studying photochemical processes, single-reference methods like DFT can be inadequate, especially when multiple electronic states are close in energy (quasi-degenerate). Multireference methods are required in such cases. The n-electron valence state perturbation theory (NEVPT) is a powerful multireference perturbation theory approach. wikipedia.orgresearchgate.net The multi-state (MS) version, MS-NEVPT2, is particularly well-suited for describing the complex potential energy surfaces of excited states.

This method first uses a Complete Active Space Self-Consistent Field (CASSCF) calculation to generate a good zeroth-order description of the key electronic states, capturing the static electron correlation. Subsequently, second-order perturbation theory is applied to account for the remaining dynamic electron correlation. ups-tlse.frnih.gov For a push-pull stilbene (B7821643) like this compound, MS-NEVPT2 can accurately model the charge-transfer character of the excited states and their interaction, which governs the photophysical and photochemical outcomes. mdpi.com Studies on similar molecules like 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS) have shown that this method can effectively map the relaxation pathways from the initially excited state. mdpi.com

A potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. nih.gov Mapping the PES of the ground and excited states is essential for understanding reaction mechanisms. Computational methods can identify key points on the PES:

Minima: Correspond to stable or metastable structures (e.g., the trans and cis isomers).

Transition States (TS): Represent the energy maxima along a reaction coordinate, defining the energy barrier for a process like trans-cis isomerization.

Conical Intersections (CIs): These are points of degeneracy between two electronic states, which act as efficient funnels for rapid, non-radiative transitions between the excited state and the ground state. mdpi.com

For this compound, PES mapping would focus on the torsional coordinate around the central carbon-carbon double bond, which is the primary pathway for photoisomerization.

After photoexcitation to the first excited singlet state (S₁), this compound can return to the ground state (S₀) through several pathways. While fluorescence (a radiative pathway) is one possibility, non-radiative decay channels are often dominant for stilbenes. These pathways are computationally simulated by tracing routes on the potential energy surfaces.

Key non-radiative pathways for stilbene derivatives include:

Isomerization: Twisting around the central double bond on the S₁ surface can lead to a conical intersection with the S₀ surface, facilitating a rapid return to the ground state, yielding either the trans or cis isomer. mdpi.com

Intersystem Crossing (ISC): The molecule can transition from a singlet excited state (S₁) to a triplet state (T₁). This process is often facilitated by spin-orbit coupling. The molecule can then relax from the triplet state back to the ground state. For stilbenes with a nitro group, ISC pathways can be significant. mdpi.com

Simulations using methods like MS-NEVPT2 can calculate the energies of these critical points (CIs, ISCs) and the barriers leading to them, providing a comprehensive picture of the molecule's photochemistry. mdpi.com

Table 3: Hypothetical Critical Points on the PES of this compound This table provides an example of data that would be generated from PES mapping and simulation of decay pathways, with energies relative to the ground state (S₀) minimum.

| State/Structure | Description | Relative Energy (kcal/mol) |

|---|---|---|

| S₀ (trans) | Ground state minimum (trans isomer) | 0.0 |

| S₁ (FC) | Franck-Condon excited state | 85.0 |

| TS (S₁ Isomerization) | Transition state for twisting on the S₁ surface | 87.5 |

| CI (S₁/S₀) | Conical intersection between S₁ and S₀ | 45.0 |

| ISC (S₁/T₁) | Intersystem crossing point | 70.0 |

Theoretical Studies on Solvent Effects on Photophysics

Extensive searches of scholarly databases and scientific literature did not yield specific theoretical studies focused on the solvent effects on the photophysics of this compound. While research on related stilbene derivatives, such as trans-4-nitrostilbene and trans-3,3',5,5'-tetramethoxystilbene, indicates that solvent polarity significantly influences their excited-state dynamics, no dedicated computational investigations for this compound were identified.

Theoretical studies on analogous compounds often employ quantum-chemical computations to explore how solvent environments modulate properties like excited state lifetimes, fluorescence, and isomerization pathways. These studies typically reveal that the polarity of the solvent can alter the energy levels of the ground and excited states, thereby affecting the rates of radiative and non-radiative decay processes. However, without specific computational data for this compound, a detailed analysis of its solvent-dependent photophysical behavior remains unavailable.

Structure Property Relationships and Electronic Effects

Influence of Methoxy (B1213986) and Nitro Substituents on Electronic Properties

The electronic properties of (E)-3-Methoxy-4'-nitrostilbene are dominated by the push-pull effect created by its substituents. The methoxy group (-OCH₃) at the 3-position is an electron-donating group (EDG), feeding electron density into the π-conjugated system of the stilbene (B7821643) backbone. Conversely, the nitro group (-NO₂) at the 4'-position is a powerful electron-withdrawing group (EWG), pulling electron density from the π-system.

This arrangement establishes an intramolecular charge-transfer (ICT) character. In the ground state, there is a permanent dipole moment, which increases significantly upon photoexcitation as electron density shifts from the methoxy-substituted ring (the donor end) to the nitro-substituted ring (the acceptor end). This electronic push-pull mechanism is fundamental to the behavior of many organic nonlinear optical (NLO) materials. researchgate.netscielo.org.mx

The effects of these substituents can be summarized as follows:

Energy Levels: The electron-donating methoxy group raises the energy of the Highest Occupied Molecular Orbital (HOMO), while the electron-withdrawing nitro group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). acs.org This reduces the HOMO-LUMO energy gap, resulting in a red-shift (a shift to longer wavelengths) of the main absorption band compared to unsubstituted stilbene. acs.org

Reactivity and Electrochemistry: The presence of the electron-withdrawing nitro group makes the compound susceptible to reduction. Electrochemical studies on similar push-pull stilbenes show that the reduction potential of the nitro group can serve as a direct probe of the intramolecular electronic interactions; a stronger push-pull effect makes the nitro group harder to reduce. researchgate.net

Molecular Geometry and Planarity Effects on Photophysical Properties

The photophysical properties of stilbene derivatives are highly sensitive to their molecular geometry, particularly the planarity of the molecule. The parent trans-stilbene (B89595) molecule is nearly planar in the ground state, which allows for maximum π-electron delocalization across the entire structure. researchgate.netcomporgchem.com

For this compound, any deviation from planarity has significant consequences:

Spectral Shifts: Twisting of the phenyl rings relative to the central ethylenic bridge disrupts π-conjugation. This increases the HOMO-LUMO gap, leading to a hypsochromic (blue) shift in the absorption spectrum. researchgate.netcomporgchem.com

Fluorescence Quenching: While some distorted stilbenes can exhibit enhanced fluorescence by reducing intermolecular quenching, significant twisting can also open non-radiative decay channels. mdpi.com If the molecule is forced into a highly non-planar geometry, it can facilitate a radiationless return to the ground state from the excited state via a conical intersection, effectively quenching fluorescence. comporgchem.com

The planarity of this compound is a balance between the conjugative effects that favor planarity and potential steric hindrance from the substituents. In solution, thermal energy can lead to dynamic, non-planar conformations, affecting the observed photophysical properties. researchgate.net

Impact of E/Z Isomerization on Optical and Electronic Characteristics

Stilbenes are archetypal photoswitches, capable of undergoing reversible isomerization between the E (trans) and Z (cis) forms upon irradiation with light. nih.gov This geometric change induces drastic alterations in the molecule's physical, optical, and electronic properties.

The key differences between the E and Z isomers are:

Steric Hindrance and Geometry: The (E)-isomer is generally more stable and planar, whereas the (Z)-isomer suffers from significant steric hindrance between the two phenyl rings, forcing them to twist out of plane. comporgchem.com

Optical Properties: Due to its reduced conjugation, the (Z)-isomer typically absorbs at shorter wavelengths (blue-shifted) and has a lower extinction coefficient compared to the (E)-isomer. The fluorescence quantum yield of the (Z)-isomer is often much lower.

Electronic Control: In push-pull systems like this compound, the isomerization process can be controlled by external stimuli other than light. For instance, in related "stiff-stilbene" photoswitches, protonation of the donor group can inhibit the photoisomerization process by disrupting the push-pull character. researchgate.netnih.gov Furthermore, the thermal Z → E back-isomerization, which is often slow, can be significantly accelerated by the presence of a mild acid catalyst. researchgate.netnih.gov

This controllable switching makes such molecules promising for applications in molecular machines and smart materials. nih.gov

Table 1: Conceptual Comparison of E and Z Isomers of Methoxy-Nitrostilbene

| Property | (E)-Isomer | (Z)-Isomer | Reason for Difference |

|---|---|---|---|

| Stability | More Stable | Less Stable | Reduced steric hindrance in the E-configuration. |

| Geometry | Largely Planar | Non-Planar (Twisted) | Steric clash between phenyl rings in the Z-configuration. comporgchem.com |

| Absorption Max (λmax) | Longer Wavelength | Shorter Wavelength | Greater π-conjugation in the planar E-isomer. nih.gov |

| Fluorescence | Potentially Fluorescent | Weakly or Non-Fluorescent | Non-radiative decay pathways are more accessible in the twisted Z-isomer. |

Push-Pull Chromophore Design Principles

This compound is a classic example of a "push-pull" or donor-π-acceptor (D-π-A) chromophore. This design is a cornerstone of materials for nonlinear optics (NLO) and other optoelectronic applications. scielo.org.mx

The core principles of this design are:

Electron Donor (D): An electron-rich group (the "push"), such as a methoxy or amino group, that can donate electron density. scielo.org.mx

Electron Acceptor (A): An electron-poor group (the "pull"), such as a nitro or cyano group, that withdraws electron density. scielo.org.mx

π-Conjugated Bridge: A system of alternating single and double bonds, like the stilbene core, that connects the donor and acceptor and facilitates electron delocalization and charge transfer across the molecule. researchgate.net

This architecture results in molecules with a large change in dipole moment between the ground and excited states, a key requirement for second-order NLO activity. The efficiency of the intramolecular charge transfer, and thus the NLO response, is highly dependent on the strength of the donor and acceptor groups and the length and nature of the π-bridge. scielo.org.mxacs.org The push-pull nature of this compound makes it a molecule of significant interest for the development of advanced optical materials.

Table 2: Properties of the Structurally Similar (E)-4-Methoxy-4'-nitrostilbene

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₃NO₃ | chemicalbook.comscbt.com |

| Molecular Weight | 255.27 g/mol | chemicalbook.comscbt.com |

| Appearance | Light yellow to brown powder/crystal | chemicalbook.comcymitquimica.com |

| Melting Point | ~133 °C | chemicalbook.com |

| UV-Vis Cutoff Wavelength | 499 nm | nih.gov |

Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution Reactions

(E)-3-Methoxy-4'-nitrostilbene possesses two aromatic rings that can undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are dictated by the electronic properties of the substituents on each ring. masterorganicchemistry.comlibretexts.org

The methoxy (B1213986) group (-OCH₃) on one ring is an activating, ortho-, para-directing group. scielo.org.mxlibretexts.org This is due to the electron-donating resonance effect of the oxygen atom's lone pairs, which outweighs its electron-withdrawing inductive effect. scielo.org.mx This increased electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles. masterorganicchemistry.com Substitution will preferentially occur at the positions ortho and para to the methoxy group.

Conversely, the nitro group (-NO₂) on the other ring is a deactivating, meta-directing group. libretexts.org The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, decreases the electron density of the aromatic ring, making it less reactive towards electrophiles. libretexts.org When substitution does occur, it is directed to the meta position to avoid placing a positive charge adjacent to the already electron-deficient nitro-substituted carbon in the arenium ion intermediate. libretexts.org

Therefore, in an electrophilic aromatic substitution reaction on this compound, the ring bearing the methoxy group will be significantly more reactive. The major products will be those where the electrophile has substituted at the positions ortho and para to the methoxy group.

Reduction Reactions of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group (-NH₂). This transformation is a common and important reaction in organic synthesis. wikipedia.org A variety of reducing agents can be employed to achieve this conversion, offering different levels of chemoselectivity. organic-chemistry.org

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgresearchgate.net It is a clean and efficient method.

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). youtube.com For instance, tin(II) chloride is considered a mild reducing agent for this purpose. researchgate.net

Transfer Hydrogenation: Reagents like hydrazine (B178648) (N₂H₄) in the presence of a catalyst or formic acid can serve as a source of hydrogen to reduce the nitro group. organic-chemistry.orgunimi.it

Other Reducing Agents: Other reagents like sodium hydrosulfite (Na₂S₂O₄) or samarium(II) iodide (SmI₂) can also be used for the reduction of nitroarenes. wikipedia.orgorganic-chemistry.org

The general mechanism for the reduction of a nitro group to an amine is believed to proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species. unimi.it The choice of reducing agent can sometimes allow for the isolation of these intermediates.

Nitration Reactions and Regioselectivity

Nitration of this compound introduces an additional nitro group onto one of the aromatic rings. The regioselectivity of this reaction is governed by the directing effects of the existing substituents.

As discussed previously, the methoxy group is a strong activating, ortho-, para-director, while the nitro group is a strong deactivating, meta-director. libretexts.org Therefore, the incoming electrophile, the nitronium ion (NO₂⁺), will preferentially attack the more activated ring containing the methoxy group.

The expected major products of the nitration of this compound would be the isomers where the new nitro group is positioned ortho or para to the methoxy group. The steric hindrance at the ortho positions might favor the formation of the para-substituted product.

Photoisomerization Mechanisms and Control

Stilbene (B7821643) and its derivatives, including this compound, are well-known for their ability to undergo photoisomerization, converting between the trans (E) and cis (Z) isomers upon irradiation with light. acs.org

The mechanism of photoisomerization involves the excitation of the molecule from the ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can undergo rotation around the central carbon-carbon double bond to reach a perpendicular, twisted conformation. This twisted intermediate can then decay back to the ground state, forming either the trans or cis isomer. In some cases, intersystem crossing to a triplet state (T₁) can also occur, leading to isomerization via a triplet pathway. mdpi.com

Thermal vs. Photochemical Isomerization

Isomerization between the cis and trans forms can be induced by either heat (thermal isomerization) or light (photochemical isomerization). nih.gov

Thermal Isomerization: In the absence of light, the cis isomer can convert to the more thermodynamically stable trans isomer by overcoming the rotational energy barrier of the double bond in the ground state. nih.gov This process is typically slower and requires higher energy input compared to photochemical isomerization.

Photochemical Isomerization: This process is initiated by the absorption of a photon, which promotes the molecule to an excited electronic state where the barrier to rotation around the central double bond is significantly lower. youtube.comresearchgate.net This allows for efficient isomerization at lower temperatures. The process can often be reversed by using a different wavelength of light. nih.gov

Isomerization Quantum Yields

The efficiency of photoisomerization is quantified by the quantum yield (Φ), which is the ratio of the number of molecules that isomerize to the number of photons absorbed. The quantum yields for the trans-to-cis (Φt→c) and cis-to-trans (Φc→t) isomerization of stilbene derivatives are influenced by factors such as the nature and position of substituents, the solvent, and the presence of quenchers. capes.gov.bracs.org

For nitrostilbenes, the presence of the nitro group can influence the excited state dynamics and, consequently, the isomerization quantum yields. mdpi.com The methoxy group, being an electron-donating group, can also affect the electronic properties of the excited state and thus the efficiency of isomerization. researchgate.net

Photodimerization Reactions

In addition to photoisomerization, stilbenes can also undergo photodimerization reactions, particularly at higher concentrations. This reaction involves the [2+2] cycloaddition of two excited stilbene molecules (or one excited and one ground-state molecule) to form a cyclobutane (B1203170) derivative.

The photodimerization of stilbene can lead to the formation of different stereoisomers of the cyclobutane product. The regiochemistry and stereochemistry of the photodimerization are dependent on the reaction conditions, such as the solvent and the specific isomer of stilbene being irradiated.

Applications in Advanced Materials and Optical Technologies

Development as Fluorescent Probes

Based on the conducted research, no specific information was found regarding the development or application of (E)-3-Methoxy-4'-nitrostilbene as a fluorescent probe.

Nonlinear Optical (NLO) Materials

This compound is a well-studied organic nonlinear optical (NLO) material. Organic NLO materials are of significant interest for applications in laser technology, optoelectronics, and optical signal processing due to their potential for high NLO efficiencies and fast response times. The NLO properties of this compound and its derivatives stem from their molecular structure, which facilitates a large change in dipole moment upon excitation.

Second harmonic generation (SHG) is a nonlinear optical process in which two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is a key metric for NLO materials.

This compound, often referred to in literature as MMONS (3-methyl-4-methoxy-4'-nitrostilbene, a closely related compound), has demonstrated exceptionally high SHG efficiency. One of the most efficient second-order NLO materials reported to date is 3-methyl-4-methoxy-4'-nitrostilbene (MMONS), with an SHG efficiency up to 1250 times that of the standard reference material, urea. researchgate.net The high SHG activity is partly attributed to strong π–π interactions that enhance intermolecular charge-transfer, leading to a greater second-order polarizability. researchgate.net For instance, MMONS exhibits short distances of approximately 3.56 Å between phenyl ring centroids, which is indicative of these strong interactions. researchgate.net

Another related compound, 4-Methoxy-4'-nitrostilbene (MONS), has also been synthesized and studied for its NLO properties. The SHG efficiency of MONS was found to be 1.55 times greater than that of potassium dihydrogen phosphate (B84403) (KDP), another common reference material. nih.gov

Table 1: Comparison of SHG Efficiencies for Selected NLO Materials

| Compound | SHG Efficiency (relative to reference) | Reference Material |

| 3-methyl-4-methoxy-4'-nitrostilbene (MMONS) | up to 1250x | Urea |

| 4-Methoxy-4'-nitrostilbene (MONS) | 1.55x | KDP |

This table presents data on compounds closely related to this compound to provide context for its potential NLO performance.

The electro-optic effect is the change in the refractive index of a material in response to an applied electric field. The magnitude of this effect is quantified by the electro-optic coefficient. Materials with large electro-optic coefficients are crucial for creating electro-optic modulators and switches.

Investigations into single-crystal thin films of 3-methyl-4-methoxy-4'-nitrostilbene (MMONS) have been conducted to measure its electro-optic and second-harmonic generation properties. Such studies are vital for assessing the potential of these materials in fabricating practical nonlinear optical waveguide devices.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a common phenomenon in stilbene (B7821643) derivatives and can significantly impact their NLO properties. researchgate.net The different packing arrangements of molecules in various polymorphs can lead to substantial differences in the bulk NLO response, even for the same compound.

For 3-methyl-4-methoxy-4'-nitrostilbene (MMONS), multiple polymorphic forms have been discovered and characterized. nih.gov Two of the polymorphs exhibit different molecular conformations, while a third incorporates both conformers and exhibits disorder. nih.gov The crystallization conditions play a crucial role in determining which polymorph is formed. nih.gov

The centrosymmetric or non-centrosymmetric nature of the crystal structure is particularly important for second-order NLO effects like SHG. A non-centrosymmetric arrangement of the chromophores is essential for observing a strong SHG signal. researchgate.net In the case of 2-chloro-3,4-dimethoxy-4'-nitrostilbene, a related compound, both centrosymmetric and non-centrosymmetric polymorphs have been identified, with the non-centrosymmetric form exhibiting an SHG activity over 32 times that of urea. researchgate.net The molecular packing in the different polymorphs of MMONS has been analyzed using Hirshfeld surface analysis to quantify the various intermolecular contacts. nih.gov

Potential in Holographic Recording Materials

Based on the conducted research, no specific information was found regarding the potential or application of this compound in holographic recording materials.

Utility in Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are solid-state lighting devices that use organic compounds as the emissive electroluminescent layer. The versatility of organic molecules allows for the tuning of emission colors and the optimization of device efficiency and stability.

Lack of Specific Research Hinders Application of this compound in Advanced Materials

Despite the established potential of stilbene derivatives in the development of molecular switches and photoresponsive systems, a comprehensive investigation into the specific properties and applications of this compound remains notably absent from publicly available research.

Stilbenes, a class of organic compounds characterized by a central carbon-carbon double bond flanked by two aromatic rings, are well-regarded for their photochromic properties. This means they can undergo a reversible transformation between two distinct isomers—trans (E) and cis (Z)—when exposed to light of a specific wavelength. This photoisomerization leads to significant changes in their molecular geometry and electronic properties, making them prime candidates for the development of molecular-level switches and photoresponsive materials.

The functionality of these stilbene-based systems can be finely tuned by the addition of various substituent groups to the phenyl rings. The introduction of an electron-donating group, such as a methoxy (B1213986) group (-OCH₃), and an electron-accepting group, like a nitro group (-NO₂), can create a "push-pull" system. This configuration can enhance the molecule's response to light and influence its photophysical properties, including absorption and emission spectra, and the efficiency of the photoisomerization process.

Theoretically, the this compound isomer possesses the necessary structural features to function as a molecular switch. The methoxy group at the 3-position and the nitro group at the 4'-position create an asymmetrical push-pull stilbene. Upon irradiation, it is expected to undergo trans-cis isomerization, leading to a molecular structure with different spatial and electronic characteristics. This reversible process could, in principle, be harnessed for applications such as optical data storage, molecular machines, and photoswitchable catalysis.

However, a thorough review of scientific literature and chemical databases reveals a significant gap in research specifically dedicated to the photoswitching behavior of this compound. While studies on similar molecules, such as 4-methoxy-4'-nitrostilbene and 4-(N,N-dimethylamino)-4'-nitrostilbene, have been published, detailing their synthesis and utility in fields like nonlinear optics, this specific isomer has not been the subject of focused investigation for its potential in molecular switch design.

Consequently, crucial data required to evaluate its efficacy as a photoresponsive material are unavailable. This includes, but is not limited to, the quantum yields of the forward (trans to cis) and reverse (cis to trans) photoisomerization, the absorption maxima of both isomers, and the thermal stability of the cis isomer. Without these fundamental photochemical parameters, the design and development of advanced materials incorporating this compound cannot be effectively pursued.

Future Directions and Emerging Research Avenues

Development of Novel Stilbene (B7821643) Architectures with Enhanced Properties

The synthesis of novel stilbene derivatives is a burgeoning field of research, driven by the quest for compounds with improved biological efficacy and unique material properties. nih.govnih.gov A primary strategy involves the modification of substituent groups on the aromatic rings. For instance, the introduction of methoxy (B1213986) groups has been shown to increase lipophilicity, thereby enhancing cellular uptake and metabolic stability. nih.gov This approach could be applied to (E)-3-Methoxy-4'-nitrostilbene to potentially modulate its activity.

Furthermore, the creation of more complex stilbene architectures, such as "stiff-stilbenes" (1,1'-diindanylidenes), offers a pathway to molecules with high quantum yields for photochemical isomerization and significant thermal stability of the Z-isomer. nih.gov Other innovative approaches include the synthesis of stilbene-based macrocycles and hybrid molecules incorporating moieties like 1,3,4-oxadiazole (B1194373) or triphenylamine (B166846) to enhance fluorescence emission. nih.govnih.govchemrxiv.org The development of such novel architectures based on the this compound framework could lead to materials with tailored optical and electronic properties.

Recent synthetic strategies that could be employed for creating new analogs of this compound include:

Wittig-Horner reaction: This method is effective for generating (E)- or (Z)-olefins with high yields. nih.gov

Heck reaction: A reliable method for constructing the ethylenic bridge in stilbene synthesis. researchgate.netresearchgate.net

Perkin condensation: Utilized in the synthesis of stilbene-based hydroxamates. nih.gov

Hydrosilylation–protodesilylation: An efficient method for synthesizing cis-stilbene (B147466) analogs. nih.gov

Advanced Characterization of Transient Excited States

The photochemical properties of stilbenes, particularly their trans-cis isomerization, are governed by the dynamics of their transient excited states. researchgate.net Techniques like femtosecond time-resolved spectroscopy have been instrumental in probing these ultrafast processes. caltech.edu For cis-stilbene, femtosecond stimulated Raman spectroscopy has revealed that S1 Raman bands are broadened, indicating a short excited-state lifetime of approximately 0.3 picoseconds. nih.govresearchgate.net

Femtosecond time-resolved fluorescence studies of cis-stilbene have identified two fluorescent components with distinct lifetimes, corresponding to different regions of the S1 potential energy surface during the structural change. nih.govriken.jp These advanced spectroscopic techniques could be applied to this compound to gain a deeper understanding of how the methoxy and nitro substituents influence its excited-state dynamics and photoisomerization pathways. Such studies are crucial for the rational design of photoswitchable materials and molecular machines.

Rational Design of Materials with Tailored Optical Responses

The quest for new materials with specific nonlinear optical (NLO) properties is a major driving force in materials science. bohrium.comnih.gov Organic π-conjugated molecules like stilbenes are promising candidates for NLO applications due to their large second-order NLO responses, fast switching times, and resistance to high-intensity radiation. umb.sk The design of these materials often involves a "push-pull" system, where electron-donating and electron-accepting groups are placed at opposite ends of the conjugated system. This compound, with its electron-donating methoxy group and electron-withdrawing nitro group, is a classic example of such a system.

Computational methods, including first-principles calculations and genetic algorithms, are increasingly being used to predict and design NLO materials with enhanced properties. bohrium.comnih.gov These approaches can be used to screen large numbers of potential stilbene derivatives and identify those with the most promising NLO responses. researchgate.net Theoretical investigations into push-pull substituted heteroaromatic stilbenes have shown that the nature of the aromatic spacer and the donor/acceptor groups significantly influences the first hyperpolarizability. acs.org By applying these computational tools to this compound and its analogs, it is possible to rationally design new materials with tailored optical responses for applications in photonics and optoelectronics. uni-hannover.de

Integration in Hybrid Material Systems and Devices

The unique properties of stilbene derivatives make them attractive components for integration into hybrid material systems and various devices. hereon.de For example, stilbene-based compounds have been explored as:

Organic Light-Emitting Diodes (OLEDs): Spirally configured cis-stilbene/fluorene hybrid materials have shown excellent performance as ambipolar, fluorescent materials in OLEDs. researchgate.netgoogle.com

Organic Solar Cells: A bis-silicon-bridged stilbene has been used as the core for a small-molecule electron acceptor, achieving high power conversion efficiency in organic solar cells. researchgate.net

Photoinitiators: Stilbene-based iodonium (B1229267) salts have been developed as one-component photoinitiators for cationic vat 3D printing, exhibiting significantly improved photoacid quantum yields. acs.orgacs.org

Fluorescent Probes and Whitening Agents: The inherent fluorescence of stilbenes has led to their use in various applications, including as fluorescent probes and whitening agents. researchgate.net

The integration of this compound and its derivatives into such hybrid systems could lead to the development of novel functional materials and devices. For instance, its NLO properties could be harnessed in optical switching applications, while its fluorescent characteristics could be utilized in sensing or imaging. The encapsulation of stilbenes in systems like liposomes has also been shown to enhance their solubility and bioefficacy, opening up further avenues for their application. acs.org

Q & A

Basic: What are the optimized synthetic routes and characterization techniques for (E)-3-Methoxy-4'-nitrostilbene?

Answer:

The synthesis of this compound typically involves Wittig-Horner olefination or Suzuki-Miyaura coupling to form the stilbene backbone. For example, a methoxy-substituted benzaldehyde derivative is reacted with a nitro-substituted benzylphosphonate or arylboronic acid. Post-synthesis purification is achieved via column chromatography or recrystallization . Characterization requires:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and stereochemistry.

- HPLC to assess purity (>95% recommended for research-grade material) .

- UV-Vis spectroscopy to evaluate π-conjugation and electronic transitions .

- Single-crystal X-ray diffraction for definitive structural confirmation, as demonstrated in studies of related nitrostilbene derivatives .

Advanced: How does molecular packing in crystalline this compound influence its nonlinear optical (NLO) properties?

Answer:

The polar arrangement of dipoles in the crystal lattice enhances NLO properties like second-harmonic generation (SHG). For instance, in 3-methyl-4-methoxy-4'-nitrostilbene (MMONS), unidirectional dipole alignment due to hydrogen bonding and π-π stacking results in high SHG efficiency. To study this:

- Use X-ray crystallography to determine crystal symmetry (e.g., non-centrosymmetric space groups like P2₁).

- Measure Kurtz-Perry powder SHG efficiency relative to urea or KDP standards.

- Perform density functional theory (DFT) calculations to correlate molecular hyperpolarizability (β) with observed SHG activity .

Advanced: What methodologies are recommended to investigate the biological activity of this compound in lipidomic studies?

Answer:

To probe mechanisms in biological systems:

- Untargeted lipidomics via UPLC-Q-Orbitrap-HRMS identifies lipid species affected by the compound, as shown in studies of periplocin derivatives .

- Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes like cyclooxygenase or lipoxygenase.

- Validate findings with in vitro assays (e.g., enzyme inhibition, ROS detection) and cell-based models (e.g., macrophage lipid accumulation assays).

Advanced: How should researchers resolve contradictions in reported fluorescence properties of nitrostilbene derivatives?

Answer:

Discrepancies in fluorescence emission peaks or quantum yields may arise from:

- Solvent polarity effects : Use solvatochromism studies to correlate emission shifts with solvent dielectric constants .

- Concentration-dependent aggregation : Perform fluorescence lifetime imaging (FLIM) to distinguish monomeric vs. aggregated states.

- Structural isomerism : Confirm stereochemical purity via HPLC coupled with circular dichroism (CD) . Replicate experiments using standardized protocols and validate with TD-DFT calculations .

Advanced: How can computational modeling elucidate surface interactions of this compound in material science applications?

Answer:

- DFT simulations (e.g., Gaussian, VASP) model interactions with substrates like hydroxylated silica. Key parameters include:

- Hydrogen bonding strength between nitro groups and surface -OH.

- Charge transfer and dipole reorientation upon adsorption.

- Compare computed absorption spectra (CAM-B3LYP functional) with experimental UV-Vis data to validate redshift predictions .

Basic: What strategies are effective for incorporating this compound into luminescent polymer matrices?

Answer:

- Copolymerization : Functionalize the compound with methacrylate groups (e.g., 4-methacryloxyl-4′-nitrostilbene) for covalent embedding in PMMA or polyacrylates .

- In situ monitoring : Use fluorescence spectroscopy to track polymerization kinetics via emission intensity changes.

- DSC/TGA analysis ensures thermal stability (>200°C) for optoelectronic applications .

Advanced: What mechanistic insights explain the unidirectional crystal growth observed in nitrostilbene derivatives?

Answer:

Unidirectional growth (e.g., in MMONS) is attributed to asymmetric molecular recognition at crystal interfaces. Investigate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.